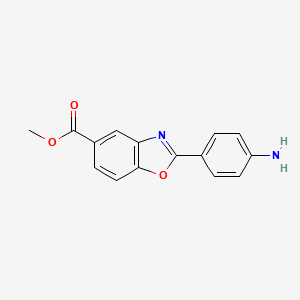
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole core, which is known for its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate typically involves the condensation of 4-aminobenzoic acid with salicylic acid derivatives under acidic conditions, followed by esterification. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The final step involves the methylation of the carboxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
Industrial Production Methods
In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to yield dihydrobenzoxazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include nitrobenzoxazole derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)benzothiazole: Shares a similar core structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar amino group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C15H12N2O3 |
|---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)10-4-7-13-12(8-10)17-14(20-13)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |
InChI Key |
XFKLGFLTSOJFEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















